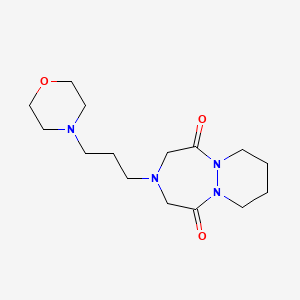

3-(3-(4-Morpholinyl)propyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione

Description

This compound features a bicyclic pyridazino-triazepine-dione core, a heterocyclic system with nitrogen atoms at positions 1, 2, 5 (triazepine) and 1, 2 (pyridazine). The substituent at position 3 is a 3-(4-morpholinyl)propyl group, introducing a tertiary amine (morpholine) linked via a flexible propyl chain. The morpholine moiety enhances polarity and hydrogen-bonding capacity, which may improve aqueous solubility and target interaction compared to non-polar analogs .

Properties

CAS No. |

89990-60-3 |

|---|---|

Molecular Formula |

C15H26N4O3 |

Molecular Weight |

310.39 g/mol |

IUPAC Name |

3-(3-morpholin-4-ylpropyl)-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione |

InChI |

InChI=1S/C15H26N4O3/c20-14-12-17(5-3-4-16-8-10-22-11-9-16)13-15(21)19-7-2-1-6-18(14)19/h1-13H2 |

InChI Key |

UQCWZXGFNGASCD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN2C(=O)CN(CC(=O)N2C1)CCCN3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Formation of the Hexahydro-pyridazino[1,2-a]triazepine Core

- The bicyclic core is synthesized by cyclization reactions involving hydrazine derivatives and appropriate diketone or ketoester precursors.

- The triazepine ring is formed by intramolecular cyclization of hydrazine-containing intermediates with carbonyl groups, often under acidic or basic catalysis.

- Hydrogenation or reduction steps may be employed to achieve the hexahydro (saturated) state of the bicyclic system, ensuring ring saturation and stability.

Introduction of the 3-(4-Morpholinyl)propyl Side Chain

- The morpholine moiety is introduced via nucleophilic substitution or alkylation reactions.

- A suitable 3-bromopropyl or 3-chloropropyl intermediate attached to the bicyclic core is reacted with morpholine under controlled conditions to form the 3-(4-morpholinyl)propyl substituent.

- Reaction conditions such as solvent choice (e.g., polar aprotic solvents), temperature, and base presence are optimized to maximize yield and minimize side reactions.

Detailed Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Cyclization | Hydrazine hydrate + diketone/ketoester, acid/base catalyst, reflux | Formation of pyridazino-triazepine bicyclic intermediate | Control of pH critical for ring closure |

| 2 | Reduction | Catalytic hydrogenation (Pd/C or Raney Ni), H2 atmosphere | Saturation of bicyclic ring to hexahydro form | Ensures stability and desired conformation |

| 3 | Halogenation | Bromination or chlorination of propyl side chain precursor | Formation of 3-halopropyl intermediate | Halogen acts as leaving group for substitution |

| 4 | Nucleophilic substitution | Morpholine, base (e.g., K2CO3), solvent (DMF or DMSO), 50-80°C | Attachment of morpholine to propyl chain | Reaction time and temperature optimized for yield |

| 5 | Purification | Chromatography or recrystallization | Isolation of pure final compound | Purity confirmed by NMR, MS, and melting point |

Research Findings and Optimization

- Yield Optimization: Studies indicate that the nucleophilic substitution step benefits from polar aprotic solvents and mild heating to improve morpholine substitution efficiency without decomposition.

- Purity and Characterization: Final products are characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity. The absence of stereocenters simplifies stereochemical considerations.

- Scalability: The synthetic route is amenable to scale-up with careful control of reaction parameters, especially during cyclization and substitution steps to avoid side products.

Comparative Data Table of Key Physical and Chemical Properties

Chemical Reactions Analysis

Types of Reactions

3-(3-Morpholinopropyl)hexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the rings.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential use in treating various conditions due to its interaction with neurotransmitter systems. Research indicates that derivatives of pyridazino-triazepines exhibit significant activity against central nervous system disorders and may play a role in modulating anxiety and depression symptoms.

- Neuropharmacology : Studies have shown that compounds similar to 3-(3-(4-Morpholinyl)propyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione can act as anxiolytics or antidepressants by influencing serotonin and dopamine pathways.

- Anticancer Research : Preliminary studies suggest that the compound may possess anticancer properties. Its structure allows it to interact with specific cellular pathways involved in tumor growth and metastasis.

Biochemical Mechanisms

Research into the biochemical mechanisms of this compound has revealed its potential to inhibit certain enzymes related to disease processes:

- Enzyme Inhibition : The compound may inhibit enzymes such as phosphodiesterases or kinases that are crucial in signaling pathways associated with cancer and neurodegenerative diseases.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study 1 : A clinical trial involving a pyridazino-triazepine derivative showed significant improvements in patients with generalized anxiety disorder (GAD). Participants reported reduced anxiety levels after treatment compared to the placebo group.

- Case Study 2 : Another study focused on the anticancer effects of related compounds demonstrated that treatment led to a marked reduction in tumor size in animal models of breast cancer.

Mechanism of Action

The mechanism of action of 3-(3-Morpholinopropyl)hexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analog: Hexahydro-7-methyl-3-phenyl-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione (CAS 67744-75-6)

- Core Structure: Identical pyridazino-triazepine-dione backbone.

- Substituents: Position 3: Phenyl group (lipophilic, aromatic). Position 7: Methyl group (small, non-polar).

- Key Differences :

- The phenyl group at position 3 reduces solubility compared to the morpholinylpropyl group in the target compound.

- Methyl at position 7 may sterically hinder interactions with bulkier enzymatic pockets.

- Implications :

Morpholinyl-Containing Analogs from Pharmaceutical Reference Standards ()

MM3300.08: (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

- Core Structure: Oxazolidinone (antibacterial scaffold).

- Substituents :

- 3-Fluoro-4-(4-morpholinyl)phenyl : Combines fluorine (metabolic stability) and morpholine (solubility).

- Chloromethyl group at position 3.

- Key Differences: Oxazolidinone core targets bacterial ribosomes, unlike the pyridazino-triazepine-dione system. Fluorine enhances electronegativity and binding to hydrophobic pockets.

- Implications :

MM3300.09: Isoindole-dione Derivative

Structural and Functional Comparison Table

*Molecular weights calculated using IUPAC naming conventions and atomic masses.

Research Findings and Implications

- Solubility and Bioavailability : The morpholinylpropyl group in the target compound likely confers higher solubility than phenyl or methyl analogs, aiding oral absorption .

- Synthetic Feasibility: The propyl linker offers synthetic flexibility for derivatization, a advantage over rigid oxazolidinone-isoindole hybrids .

Biological Activity

3-(3-(4-Morpholinyl)propyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a hexahydro-pyridazino core fused with a triazepine ring, suggests diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C15H26N4O3

- Molecular Weight : 310.392 g/mol

- CAS Number : 89990-60-3

- Density : 1.26 g/cm³

- Boiling Point : 455.2 °C at 760 mmHg

- Flash Point : 229.1 °C

Structural Characteristics

The presence of the morpholine group enhances the compound's solubility and interaction with biological targets, which is crucial for its pharmacological efficacy. The structural formula indicates potential reactivity and interaction pathways that can be explored for therapeutic purposes.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, compounds with structural similarities have shown significant activity in seizure models:

| Compound | ED50 (mg/kg) | Reference |

|---|---|---|

| Reference Drug (Valproic Acid) | 252.7 | |

| Compound 4 (Similar Structure) | 62.14 |

These findings indicate that modifications to the core structure can enhance anticonvulsant activity.

Antinociceptive Activity

In addition to anticonvulsant effects, the compound's analogs have been tested for antinociceptive properties. The evaluation involved various pain models such as hot plate and writhing tests:

| Compound | Activity Level | Test Used | Reference |

|---|---|---|---|

| Compound 3 | Moderate | Hot Plate Test | |

| Compound 6 | High | Writhing Test |

These results suggest that further exploration of this compound could yield effective analgesics.

Interaction Studies

Understanding the mechanism of action is essential for developing therapeutic agents. Studies employing molecular docking simulations have indicated that this compound interacts with specific receptors and enzymes:

- Cholinesterase Inhibition : Similar derivatives showed varying degrees of cholinesterase inhibition, which is critical for neurological applications.

The data suggest that while some derivatives exhibit low activity against cholinesterase, modifications could enhance efficacy.

Synthesis and Derivatives

Research has focused on synthesizing derivatives of the base compound to explore enhanced biological activities. For example:

- Modifications involving different substituents have yielded compounds with improved pharmacological profiles.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds reveals insights into how variations in substituents affect biological activity:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 3-(3-(Diethylamino)propyl)... | Diethylamino enhances lipophilicity | Higher bioavailability |

| 4a-Butyl... | Different heterocyclic framework | Varies in receptor binding |

This comparative approach underscores the importance of structural optimization in drug design.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound in academic settings?

Methodological guidance:

- Prioritize reaction path search methods using quantum chemical calculations to predict energetically favorable pathways and intermediates. This reduces trial-and-error experimentation .

- Employ statistical design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs minimize experimental runs while capturing interactions between variables .

- Use information science tools to extract trends from existing datasets (e.g., solvent compatibility with morpholine derivatives) to guide reagent selection .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological guidance:

- Combine high-resolution mass spectrometry (HRMS) and multidimensional NMR (e.g., - HSQC, NOESY) to confirm connectivity and stereochemistry. Pay attention to morpholine proton environments (δ ~3.7 ppm) and pyridazine/triazepine ring coupling patterns .

- Cross-validate with computational NMR prediction tools (e.g., DFT-based chemical shift calculations) to resolve ambiguities in complex heterocyclic systems .

Q. What computational models are suitable for preliminary screening of its physicochemical properties?

Methodological guidance:

- Use density functional theory (DFT) to calculate dipole moments, solubility parameters, and partition coefficients (logP). Focus on morpholine’s hydrophilic contribution versus the hydrophobic triazepine core .

- Apply molecular dynamics (MD) simulations to predict membrane permeability or aggregation behavior in aqueous environments .

Advanced Research Questions

Q. How can contradictions in reactivity data (e.g., unexpected byproducts) be resolved during synthesis scale-up?

Methodological guidance:

- Implement microkinetic modeling to identify rate-determining steps and competing pathways under scaled conditions. For example, trace water in solvents may hydrolyze morpholine intermediates, necessitating rigorous drying protocols .

- Use in-situ monitoring techniques (e.g., ReactIR, HPLC-MS) to detect transient intermediates and adjust reaction parameters dynamically .

- Cross-reference historical datasets from analogous triazepine derivatives to isolate variables causing divergence (e.g., steric effects from the propyl linker) .

Q. What advanced techniques are recommended for elucidating its interaction with biological targets (e.g., enzymes, receptors)?

Methodological guidance:

- Conduct isothermal titration calorimetry (ITC) to quantify binding thermodynamics and stoichiometry. Pair with surface plasmon resonance (SPR) for kinetic profiling (e.g., rates) .

- Perform cryo-EM or X-ray crystallography (if crystallizable) to resolve binding conformations. Note: The morpholine group’s flexibility may require cryogenic conditions to stabilize complexes .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodological guidance:

- Reassess force field parameters in MD simulations, particularly for non-covalent interactions (e.g., π-stacking in the pyridazine ring). Compare results across multiple software platforms (e.g., GROMACS vs. AMBER) .

- Validate free-energy perturbation (FEP) calculations with experimental IC values from dose-response assays. Adjust protonation states of the triazepine nitrogen atoms to reflect physiological pH conditions .

Methodological Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.